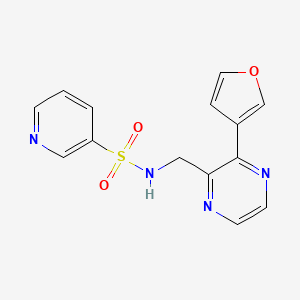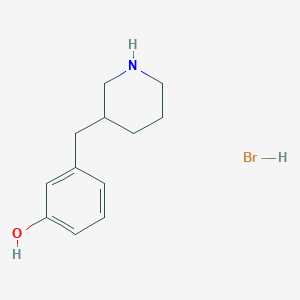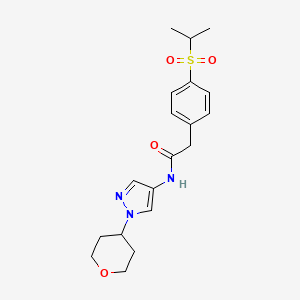![molecular formula C10H12N2O6S B2825942 Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate CAS No. 339191-82-1](/img/structure/B2825942.png)
Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate, also known as MNPS, is a compound that belongs to the class of sulfonylurea herbicides. It is widely used in agriculture to control weeds in various crops, including corn, soybeans, and wheat. MNPS has gained significant attention in the scientific community due to its potential as a selective herbicide and its unique mechanism of action.
作用機序
Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of keto acids, which disrupts the normal metabolic processes in the plant and ultimately leads to its death. This compound is a selective herbicide because it targets ALS in plants but does not affect the same enzyme in animals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in plants. This compound inhibits the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. This leads to a reduction in protein synthesis and ultimately to the death of the plant. This compound has also been shown to affect the photosynthetic process in plants, leading to a reduction in chlorophyll content and a decrease in photosynthetic efficiency.
実験室実験の利点と制限
Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate has several advantages for lab experiments. It is a potent inhibitor of ALS in plants, making it a valuable tool for studying the biosynthesis of branched-chain amino acids. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It is highly toxic and requires careful handling to avoid exposure. This compound is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate. One area of research is the development of new this compound analogs with improved selectivity and potency. Another area of research is the study of the environmental impact of this compound and its potential for bioaccumulation in the food chain. Finally, there is a need for further research on the mechanism of action of this compound and its potential as a tool for studying the biosynthesis of branched-chain amino acids in plants.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential as a selective herbicide and its unique mechanism of action. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the study of this compound, including the development of new analogs and further research on its mechanism of action.
合成法
Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with methyl acrylate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with a primary amine. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate has been extensively studied for its potential as a selective herbicide. It has been shown to be effective in controlling weeds in various crops, including corn, soybeans, and wheat. This compound is particularly useful in controlling weeds that are resistant to other herbicides, making it a valuable tool for farmers.
特性
IUPAC Name |
methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-18-10(13)6-7-11-19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUMQBFXHCRFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)
![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)



![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)
![Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2825873.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2825877.png)


![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)